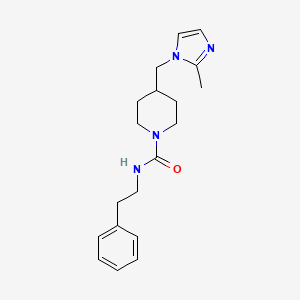

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

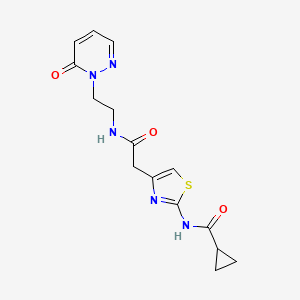

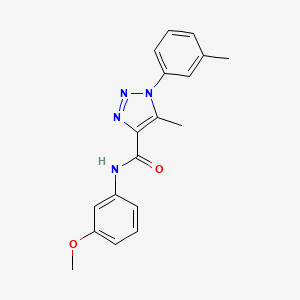

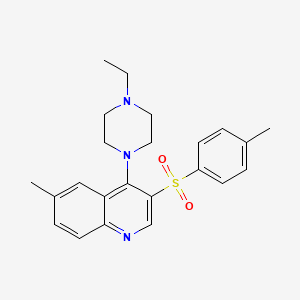

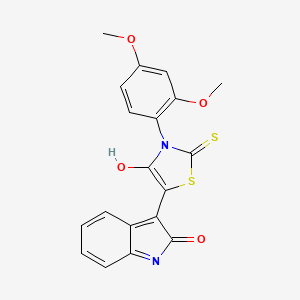

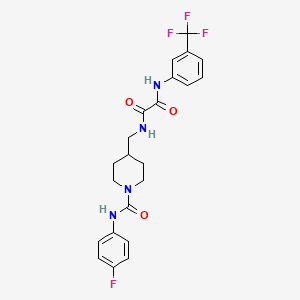

The compound “4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring carries a methyl group, while the piperidine ring carries a phenethylamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Structural Analysis and Synthesis :

- Richter et al. (2023) investigated the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, which is closely related to the compound (Richter et al., 2023).

Biological Activity and Applications :

- Stevens et al. (1984) discussed the synthesis of a novel broad-spectrum antitumor agent, which shares structural similarities with the compound . The study highlights the potential for these compounds in cancer treatment (Stevens et al., 1984).

- Ukrainets et al. (2019) conducted research on the structure-activity relationship in a series of compounds, which could provide insight into the activity of similar imidazole derivatives, suggesting possible analgesic and anti-inflammatory properties (Ukrainets et al., 2019).

- Mizuno and Decker (1976) studied the alteration of DNA by a compound structurally similar to the compound , indicating potential applications in understanding DNA interactions (Mizuno & Decker, 1976).

Chemical Behavior and Interactions :

- Pfoertner and Daly (1987) examined the photochemical behavior of a related compound, providing insights into the chemical behavior and potential photochemical applications of similar compounds (Pfoertner & Daly, 1987).

- Bouck and Rasmussen (1993) explored the synthesis and characterization of polyamides containing imidazole, which may offer perspectives on the polymer applications of similar compounds (Bouck & Rasmussen, 1993).

Potential Antiprotozoal Activity :

- Ismail et al. (2004) synthesized compounds with structures related to the compound and evaluated their antiprotozoal activity, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methyl-1H-imidazol-1-yl)benzonitrile”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Glycylpeptide N-tetradecanoyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to changes in the post-translational modification of proteins . .

Biochemical Pathways

The inhibition of Glycylpeptide N-tetradecanoyltransferase affects the post-translational modification of proteins. This can disrupt various biochemical pathways that rely on these modifications. The exact pathways affected would depend on the specific proteins that are targeted .

Pharmacokinetics

Like many other compounds with similar structures, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins that are affected by the inhibition of Glycylpeptide N-tetradecanoyltransferase. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other molecules could either compete with the compound for binding to its target or could interact with the compound to alter its effects .

Properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYJTPFKRHPLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)

![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)